molecular formula C12H19ClN2O B15193803 (+-)-1-(3-Methoxyphenyl)-2-pyrrolidinemethanamine monohydrochloride CAS No. 142469-62-3

(+-)-1-(3-Methoxyphenyl)-2-pyrrolidinemethanamine monohydrochloride

Cat. No.: B15193803
CAS No.: 142469-62-3
M. Wt: 242.74 g/mol
InChI Key: ACZQVZOXVXKBHU-UHFFFAOYSA-N
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Description

(±)-1-(3-Methoxyphenyl)-2-pyrrolidinemethanamine monohydrochloride is a chemical compound that belongs to the class of phenylpyrrolidines It is characterized by the presence of a methoxy group attached to the phenyl ring and a pyrrolidine ring attached to the methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (±)-1-(3-Methoxyphenyl)-2-pyrrolidinemethanamine monohydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a diamine or an amino alcohol.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic substitution reaction using a methoxyphenyl halide and a suitable nucleophile.

    Formation of the Methanamine Group: The methanamine group can be introduced through a reductive amination reaction involving a suitable aldehyde or ketone and an amine.

Industrial Production Methods

Industrial production of (±)-1-(3-Methoxyphenyl)-2-pyrrolidinemethanamine monohydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can occur at the methanamine group, converting it to a primary amine or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common nucleophiles include halides, amines, and thiols.

Major Products Formed

    Oxidation: Formation of methoxybenzaldehyde or methoxybenzoic acid.

    Reduction: Formation of primary amines or other reduced derivatives.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

(±)-1-(3-Methoxyphenyl)-2-pyrrolidinemethanamine monohydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including its effects on cellular processes and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of (±)-1-(3-Methoxyphenyl)-2-pyrrolidinemethanamine monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Receptors: Interaction with specific receptors on the cell surface, leading to activation or inhibition of signaling pathways.

    Enzyme Inhibition: Inhibition of specific enzymes involved in metabolic pathways, leading to altered cellular processes.

    Modulation of Ion Channels: Interaction with ion channels, leading to changes in ion flux and cellular excitability.

Comparison with Similar Compounds

(±)-1-(3-Methoxyphenyl)-2-pyrrolidinemethanamine monohydrochloride can be compared with other similar compounds such as:

    1-(3-Methoxyphenyl)-2-pyrrolidinemethanamine: Lacks the hydrochloride group, which may affect its solubility and reactivity.

    1-(3-Methoxyphenyl)-2-pyrrolidinemethanol: Contains a hydroxyl group instead of the methanamine group, leading to different chemical and biological properties.

    1-(3-Methoxyphenyl)-2-pyrrolidinemethanone:

The uniqueness of (±)-1-(3-Methoxyphenyl)-2-pyrrolidinemethanamine monohydrochloride lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

142469-62-3

Molecular Formula

C12H19ClN2O

Molecular Weight

242.74 g/mol

IUPAC Name

[1-(3-methoxyphenyl)pyrrolidin-2-yl]methanamine;hydrochloride

InChI

InChI=1S/C12H18N2O.ClH/c1-15-12-6-2-4-10(8-12)14-7-3-5-11(14)9-13;/h2,4,6,8,11H,3,5,7,9,13H2,1H3;1H

InChI Key

ACZQVZOXVXKBHU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2CCCC2CN.Cl

Origin of Product

United States

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